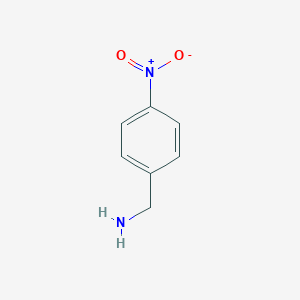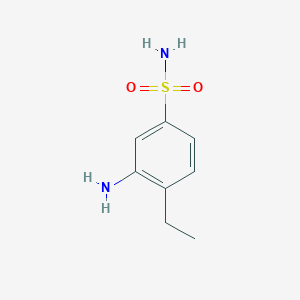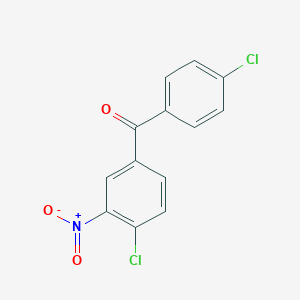
N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide, commonly known as DMTFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMTFA is a white crystalline powder that is soluble in organic solvents and is commonly used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis.
Mécanisme D'action
DMTFA reacts with functional groups in the analyte molecule to form a derivative that is more volatile and stable than the original compound. This derivative can then be analyzed using N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide, which separates the compounds based on their molecular weight and structure.
Effets Biochimiques Et Physiologiques
DMTFA is not known to have any significant biochemical or physiological effects on living organisms. However, it should be handled with care as it is a toxic compound and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DMTFA as a derivatizing agent is its ability to react with a wide range of compounds, which makes it a versatile tool for N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide analysis. Additionally, DMTFA derivatives are highly stable and volatile, which makes them easy to analyze using N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide.
One limitation of using DMTFA is that it can only be used for compounds that have functional groups that can react with it. Additionally, DMTFA derivatives can be difficult to separate from each other using N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide, which can limit its analytical capabilities.
Orientations Futures
There are several potential future directions for DMTFA research. One area of interest is the development of new derivatizing agents that can react with a wider range of compounds and produce more stable derivatives. Additionally, researchers may explore the use of DMTFA derivatives in other analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. Finally, there is potential for the use of DMTFA derivatives in the development of new drugs or therapeutic agents.
Méthodes De Synthèse
DMTFA can be synthesized by reacting 2,6-dimethylaniline with trifluoroacetic anhydride in the presence of a catalyst. The reaction yields DMTFA as a white crystalline powder with a high purity level.
Applications De Recherche Scientifique
DMTFA has been widely used in scientific research due to its ability to react with a wide range of compounds, including alcohols, amines, and carboxylic acids. This property makes it an ideal derivatizing agent for N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide analysis, which is a highly sensitive analytical technique used to identify and quantify compounds in complex mixtures.
Propriétés
Numéro CAS |
7497-27-0 |
|---|---|
Nom du produit |
N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide |
Formule moléculaire |
C10H10F3NO |
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-4-3-5-7(2)8(6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
ZPEZUSBHIYTLLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(F)(F)F |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C(F)(F)F |
Autres numéros CAS |
7497-27-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)




